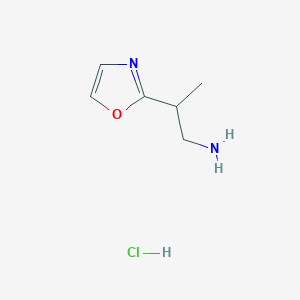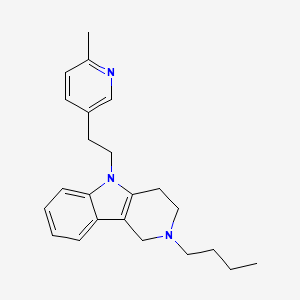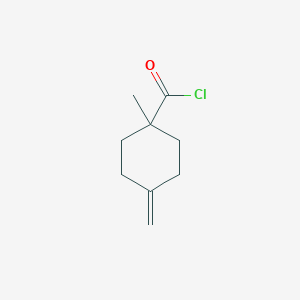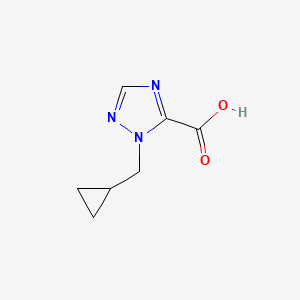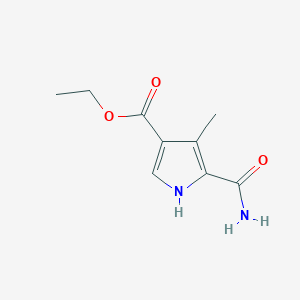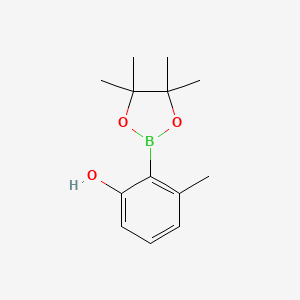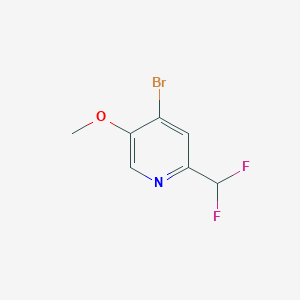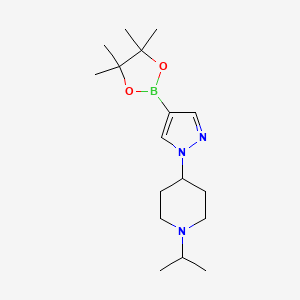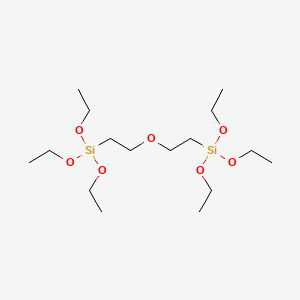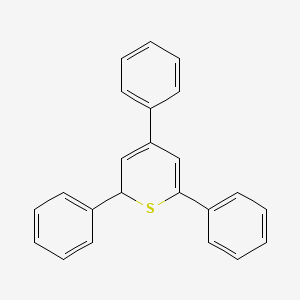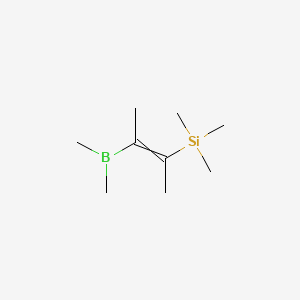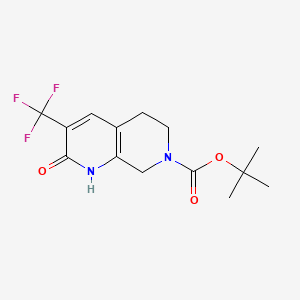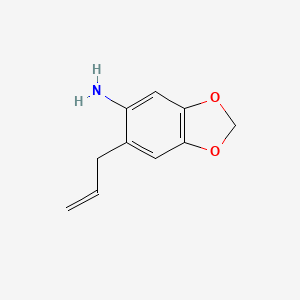
1,3-Benzodioxol-5-amine, 6-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Allylbenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C₁₀H₁₁NO₂. It is a derivative of benzo[d][1,3]dioxole, featuring an allyl group attached to the benzene ring and an amine group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Allylbenzo[d][1,3]dioxol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with benzo[d][1,3]dioxole as the starting material.
Alkylation: The benzo[d][1,3]dioxole undergoes alkylation with allyl bromide in the presence of a strong base such as potassium tert-butoxide.
Amination: The resulting product is then subjected to amination using ammonia or an appropriate amine source under elevated temperature and pressure conditions.
Industrial Production Methods: Industrial production of 6-Allylbenzo[d][1,3]dioxol-5-amine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 6-Allylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: Substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and tin chloride (SnCl₂).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitrobenzo[d][1,3]dioxole, benzoic acid derivatives.
Reduction Products: Amino derivatives, hydroxyl derivatives.
Substitution Products: Alkylated benzo[d][1,3]dioxole derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
6-Allylbenzo[d][1,3]dioxol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 6-Allylbenzo[d][1,3]dioxol-5-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
6-Allylbenzo[d][1,3]dioxol-5-amine is similar to other benzo[d][1,3]dioxole derivatives, such as N-Methylbenzo[d][1,3]dioxol-5-amine and 3,4-(α,α-dimethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole. its unique structure, particularly the presence of the allyl group, distinguishes it from these compounds and contributes to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
93578-22-4 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
6-prop-2-enyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C10H11NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5H,1,3,6,11H2 |
Clave InChI |
TULQBWADWRIPJE-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC2=C(C=C1N)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


